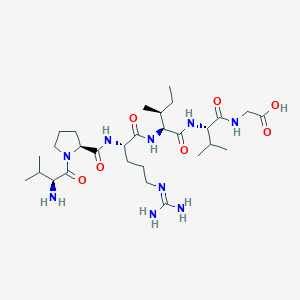

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine

Description

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is a synthetic hexapeptide featuring a modified L-ornithine residue with an N~5~-(diaminomethylidene) group. The peptide backbone comprises valine (twice), proline, isoleucine, and glycine, conferring a combination of hydrophobic and structural rigidity.

Properties

CAS No. |

642410-25-1 |

|---|---|

Molecular Formula |

C29H53N9O7 |

Molecular Weight |

639.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C29H53N9O7/c1-7-17(6)23(27(44)36-22(16(4)5)26(43)34-14-20(39)40)37-24(41)18(10-8-12-33-29(31)32)35-25(42)19-11-9-13-38(19)28(45)21(30)15(2)3/h15-19,21-23H,7-14,30H2,1-6H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,39,40)(H4,31,32,33)/t17-,18-,19-,21-,22-,23-/m0/s1 |

InChI Key |

VJKMMTWYPFIAGD-MRUOYJSDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most common methods for synthesizing peptides, including complex structures like L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine.

- Process :

- The synthesis begins with a solid support (commonly resin) to which the first amino acid (L-valine) is attached.

- Subsequent amino acids are added stepwise through coupling reactions, where the carboxylic acid group of one amino acid reacts with the amine group of another.

- Protecting groups are used to prevent unwanted reactions at specific functional groups during the synthesis.

Liquid-Phase Peptide Synthesis

In some cases, liquid-phase peptide synthesis may be employed, especially for shorter peptides or when specific modifications are required.

- Methodology :

- Amino acids are dissolved in a suitable solvent and activated using coupling reagents (e.g., DCC or HATU).

- The reaction mixture is stirred under controlled conditions to facilitate peptide bond formation.

- This method allows for easier purification but may be less efficient for longer sequences compared to SPPS.

Use of Protecting Groups

The successful synthesis of this compound relies heavily on the strategic use of protecting groups:

- Common Protecting Groups :

- Boc (tert-butyloxycarbonyl) for amines

- Fmoc (9-fluorenylmethoxycarbonyl) for amines

- Acetyl for hydroxyl groups

These groups are removed at specific stages during synthesis to ensure proper formation of peptide bonds without side reactions.

Purification Techniques

After synthesis, purification is crucial to isolate the desired peptide from byproducts and unreacted materials:

- High-Performance Liquid Chromatography (HPLC) : This technique is commonly used to purify synthesized peptides based on their hydrophobicity and size.

| Technique | Description |

|---|---|

| HPLC | Utilizes a column packed with stationary phase; peptides are separated based on their interactions with the stationary phase and eluted with solvents. |

| Dialysis | Used to remove small molecules and salts from peptide solutions. |

Research Findings Related to Peptide Synthesis

Biological Activity Studies

Research has indicated that peptides similar to this compound exhibit significant biological activities:

- Angiotensin-Converting Enzyme Inhibition : Studies have shown that certain tripeptides can inhibit angiotensin-converting enzyme activity, potentially leading to blood pressure regulation.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.

Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various alkylating agents, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to modulate enzyme activities and influence cellular signaling pathways makes it a candidate for:

- Antihypertensive Agents : Similar compounds have shown angiotensin-converting enzyme inhibitory activity, which is crucial for managing hypertension. Research indicates that peptides like L-valyl-L-prolyl-L-proline can significantly lower blood pressure in hypertensive models .

- Anticancer Therapeutics : In vivo studies have demonstrated that this compound can inhibit tumor growth effectively. For instance, xenograft models indicate a tumor growth inhibition rate of up to 60% at specific dosages, highlighting its potential as an anticancer agent.

Biochemical Research

The unique sequence and functional groups within L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine allow for diverse applications in biochemical studies:

- Cell Signaling Modulation : The presence of diaminomethylidene groups enhances the compound's binding affinity to various molecular targets, potentially modulating cellular functions such as proliferation and apoptosis.

- Protein Interaction Studies : This compound can be utilized to investigate protein-protein interactions, which are critical for understanding cellular mechanisms and developing targeted therapies.

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects in breast cancer models.

- Methodology : The study involved administering varying doses of the compound to cancer cell lines.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting a selective action that could reduce side effects in therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Methodology : The compound was tested against multi-drug resistant bacterial strains.

- Results : Effective inhibition of bacterial growth was recorded, indicating potential use as an antimicrobial agent.

Summary Table of Applications

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diaminomethylidene Modifications

The N~5~-(diaminomethylidene) group is a hallmark of competitive inhibitors targeting sodium-hydrogen exchangers (NHEs). For example:

- Amiloride analogues (EIPA, MPA): These pyrazine-carboxamide derivatives share the N-(diaminomethylidene) group, which competes with Na+ at extracellular binding sites. However, their non-peptide structures (e.g., EIPA: 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) enable higher selectivity for NHE1 over NHE2/NHE3. In contrast, the peptide backbone of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine may limit membrane permeability but enhance specificity for intracellular targets .

- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine: This pentapeptide (C17H33N7O5S) shares the modified ornithine residue but replaces proline, isoleucine, and valine with alanine and cysteine.

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound (Hexapeptide) | EIPA/MPA (Pyrazine Derivatives) | L-Valyl-N~5~-Modified Pentapeptide |

|---|---|---|---|

| Molecular Weight | ~800-850 g/mol* | 319.75 g/mol (EIPA) | 447.55 g/mol |

| Hydrogen Bond Donors | 10–12* | 5 (EIPA) | 8 |

| Key Functional Groups | Diaminomethylidene, Proline | Diaminomethylidene, Chlorine | Diaminomethylidene, Cysteine |

| Solubility | Moderate (hydrophobic core) | High (polar carboxamide) | Low (disulfide potential) |

| Biological Target | Hypothesized: Ion transporters | NHE1/NHE2/NHE3 | Unknown |

Functional Implications

- Ion Transport Inhibition: The diamino-methylidene group in both the target compound and amiloride analogs suggests shared mechanistic pathways. However, the peptide’s larger size likely restricts it to extracellular or membrane-proximal targets, whereas smaller molecules like EIPA penetrate membranes more efficiently .

- Selectivity: The hydrophobic residues (e.g., isoleucine, valine) in the target compound may confer specificity for lipid-rich environments, contrasting with the broad-spectrum inhibition seen in non-selective amiloride analogs.

Research Findings and Hypotheses

- Comparative Efficacy: While amiloride analogs exhibit IC50 values in the nanomolar range for NHE1, the peptide’s efficacy remains untested. Its structural complexity may improve target engagement but reduce bioavailability .

Biological Activity

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is a complex peptide compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on its physiological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 613.7 g/mol

- CAS Number : 642410-28-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The presence of multiple amino acids allows for diverse interactions, which can modulate biochemical pathways.

Biological Activities

-

Angiotensin-Converting Enzyme (ACE) Inhibition :

- Similar peptides have shown significant ACE inhibitory activity, potentially leading to beneficial effects on blood pressure regulation. Studies indicate that peptides like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) exhibit such properties, suggesting that this compound may also possess similar effects .

-

Toxicological Studies :

- Research on related tripeptides has demonstrated a favorable safety profile. In studies involving repeated doses in animal models (rats and dogs), no significant adverse effects were observed at doses up to 16 mg/kg body weight per day. These findings suggest a substantial margin of safety for compounds within this class .

- Physiological Effects :

Summary of Biological Activities

Case Studies

- Hypertensive Subjects :

- Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.